(3R)-3-{[(tert-butoxy)carbonyl](methyl)amino}-5-methylhexanoic acid

Catalog No.
S13989780
CAS No.
M.F
C13H25NO4
M. Wt
259.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3R)-3-{[(tert-butoxy)carbonyl](methyl)amino}-5-me...

Product Name

(3R)-3-{[(tert-butoxy)carbonyl](methyl)amino}-5-methylhexanoic acid

IUPAC Name

(3R)-5-methyl-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]hexanoic acid

Molecular Formula

C13H25NO4

Molecular Weight

259.34 g/mol

InChI

InChI=1S/C13H25NO4/c1-9(2)7-10(8-11(15)16)14(6)12(17)18-13(3,4)5/h9-10H,7-8H2,1-6H3,(H,15,16)/t10-/m1/s1

InChI Key

ONRRBBCAMWGQFX-SNVBAGLBSA-N

Canonical SMILES

CC(C)CC(CC(=O)O)N(C)C(=O)OC(C)(C)C

Isomeric SMILES

CC(C)C[C@H](CC(=O)O)N(C)C(=O)OC(C)(C)C

(3R)-3-{(tert-butoxy)carbonylamino}-5-methylhexanoic acid, often referred to as a Boc-protected amino acid, is a derivative of amino acids characterized by the presence of a tert-butoxycarbonyl (Boc) group. This compound is significant in biochemical research and organic synthesis, particularly in the formation of peptides and complex organic molecules. The Boc group serves as a protective mechanism for the amino group, preventing unwanted reactions during chemical transformations.

, which include:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
  • Reduction: The amino group can be reduced to an amine.
  • Substitution: The Boc group can be removed under acidic conditions to yield the free amine.

Common reagents for these reactions include pyridinium chlorochromate and lithium aluminum hydride. The removal of the Boc protecting group typically involves trifluoroacetic acid.

The synthesis of (3R)-3-{(tert-butoxy)carbonylamino}-5-methylhexanoic acid typically involves several key steps:

  • Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
  • Reaction Conditions: This reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
  • Deprotection: Following synthesis, the Boc group can be removed under acidic conditions to yield the free amino acid.

Industrial methods mirror laboratory techniques but are optimized for larger scale production, sometimes utilizing flow microreactor systems for efficiency.

(3R)-3-{(tert-butoxy)carbonylamino}-5-methylhexanoic acid finds applications in:

  • Peptide Synthesis: Its ability to protect the amino group allows for selective coupling reactions.
  • Biochemical Research: Used as a building block for synthesizing complex biomolecules.
  • Pharmaceutical Development: Potentially involved in creating therapeutic agents due to its structural properties.

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with (3R)-3-{(tert-butoxy)carbonylamino}-5-methylhexanoic acid:

  • tert-Butyl carbamate: Similar structure due to the presence of the Boc group.
  • N-Boc-hydroxylamine: Another compound featuring a Boc-protected amine group.
  • Boc-protected amino acids: A broader category that includes various amino acids with similar protective groups.

Uniqueness

What distinguishes (3R)-3-{(tert-butoxy)carbonylamino}-5-methylhexanoic acid from its counterparts is its specific stereochemistry and functional groups. This unique arrangement enhances its utility in peptide synthesis and complex organic chemistry, allowing it to maintain integrity during various chemical transformations while facilitating diverse reactivity patterns that are crucial for synthetic applications.

XLogP3

2.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

259.17835828 g/mol

Monoisotopic Mass

259.17835828 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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